molecular formula C₁₉H₂₃N₇O₅S B017835 Saenta CAS No. 130117-76-9

Saenta

Cat. No.: B017835
CAS No.: 130117-76-9
M. Wt: 461.5 g/mol
InChI Key: OAFPVFZXWPVEBS-NVQRDWNXSA-N
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Description

Saenta: , also known as 5’-S-(2-aminoethyl)-N6-(4-nitrobenzyl)-5’-thioadenosine, is a compound with significant biochemical properties. It is recognized for its ability to bind to drug-sensitive mammalian cells and inhibit their growth. This compound has shown effectiveness against infectious diseases caused by bacteria or viruses and may be useful for treating drug-resistant strains .

Mechanism of Action

Target of Action

Saenta, also known as Sennosides, primarily targets the colonic wall . It has a high affinity for polypeptides associated with nucleoside transport . These polypeptides play a crucial role in the transport of nucleosides across the cell membrane, which is essential for various cellular functions, including DNA and RNA synthesis .

Mode of Action

This compound’s active components, Sennoside A and B, are metabolized by gut bacteria into an active metabolite called rheinanthrone . Rheinanthrone appears to increase cyclooxygenase 2 (COX2) expression in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) . This interaction results in changes in the colonic wall, inducing fluid secretion and colonic motility .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the cyclooxygenase pathway . The increase in COX2 expression leads to an increase in PGE2, a potent inflammatory mediator. This results in increased fluid secretion and colonic motility, thereby facilitating bowel movements .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism by gut bacteria into rheinanthrone, which is the active metabolite . .

Result of Action

The primary result of this compound’s action is its laxative effect . By increasing fluid secretion and colonic motility, this compound helps alleviate constipation . On a molecular level, this involves the upregulation of COX2 expression and the subsequent increase in PGE2 .

Action Environment

The action of this compound is influenced by the gut environment, particularly the presence of gut bacteria that metabolize this compound into its active form

Preparation Methods

Synthetic Routes and Reaction Conditions: Saenta can be synthesized from adenosine derivatives. One common method involves the reaction of adenosine with N-[(4-nitrophenyl)methyl]-5’-thio-5’-S-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-, 2’,3’-diacetate in the presence of ammonium hydroxide in methanol and water at 60°C for 6 hours in a sealed tube .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Saenta undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group in this compound to an amino group.

    Substitution: this compound can undergo substitution reactions where the nitrobenzyl group is replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent but often involve nucleophilic reagents.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties.

Scientific Research Applications

Saenta has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s unique structure, with both aminoethyl and nitrobenzyl groups, allows it to bind effectively to nucleoside transport proteins and inhibit their function. This dual functionality makes it a valuable tool in biochemical research and potential therapeutic applications.

Properties

IUPAC Name

(2S,3S,4R,5R)-2-(2-aminoethylsulfanylmethyl)-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O5S/c20-5-6-32-8-13-15(27)16(28)19(31-13)25-10-24-14-17(22-9-23-18(14)25)21-7-11-1-3-12(4-2-11)26(29)30/h1-4,9-10,13,15-16,19,27-28H,5-8,20H2,(H,21,22,23)/t13-,15-,16-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFPVFZXWPVEBS-NVQRDWNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSCCN)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CSCCN)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926604
Record name 9-[5-S-(2-Aminoethyl)-5-thiopentofuranosyl]-N-[(4-nitrophenyl)methyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130117-76-9
Record name 5'-S-(2-Aminoethyl)-N(6)-(4-nitrobenzyl)-5'-thioadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130117769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-[5-S-(2-Aminoethyl)-5-thiopentofuranosyl]-N-[(4-nitrophenyl)methyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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